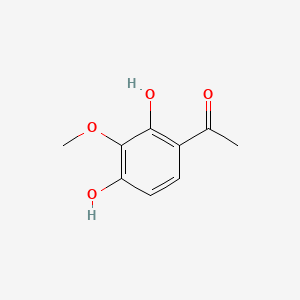
2',4'-Dihydroxy-3'-methoxyacetophenone
描述
2’,4’-Dihydroxy-3’-methoxyacetophenone: is an organic compound with the molecular formula C9H10O4 It is a derivative of acetophenone, characterized by the presence of two hydroxyl groups and one methoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions:
Clemmensen Reduction: Another method includes the Clemmensen reduction of 4-dihydroxy-3-methylacetophenone to prepare 4-ethyl-6-methyl resorcinol.
Industrial Production Methods: The industrial production methods for 2’,4’-Dihydroxy-3’-methoxyacetophenone are not extensively documented. the compound can be synthesized using standard organic synthesis techniques involving the appropriate starting materials and reaction conditions.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups may be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Derivatives with different functional groups replacing the methoxy group
科学研究应用
Chemistry: 2’,4’-Dihydroxy-3’-methoxyacetophenone is used as a chemical reagent in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential as a neuroprotective agent. It can improve cognitive function and has potential research value for Alzheimer’s disease .
Medicine: Research indicates that 2’,4’-Dihydroxy-3’-methoxyacetophenone may have applications in treating neurodegenerative diseases due to its neuroprotective properties .
Industry: The compound is used in the development of various chemical products and as a research chemical in industrial applications.
作用机制
The exact mechanism of action of 2’,4’-Dihydroxy-3’-methoxyacetophenone is not fully understood. it is believed to exert its effects through the inhibition of specific enzymes and pathways involved in oxidative stress and inflammation. The compound may target molecular pathways related to neuroprotection and cognitive function improvement .
相似化合物的比较
2’,3’-Dihydroxy-4’-methoxyacetophenone: This compound is similar in structure but has the hydroxyl groups in different positions.
4’-Hydroxy-3’-methoxyacetophenone: This compound lacks one hydroxyl group compared to 2’,4’-Dihydroxy-3’-methoxyacetophenone.
属性
IUPAC Name |
1-(2,4-dihydroxy-3-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5(10)6-3-4-7(11)9(13-2)8(6)12/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWYVOWHANRKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00806867 | |
| Record name | 1-(2,4-Dihydroxy-3-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00806867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62615-26-3 | |
| Record name | 1-(2,4-Dihydroxy-3-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00806867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-dihydrocyclopenta[c]pyran-3(5H)-one](/img/structure/B3275425.png)

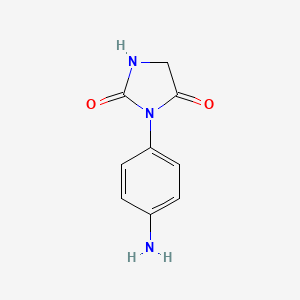
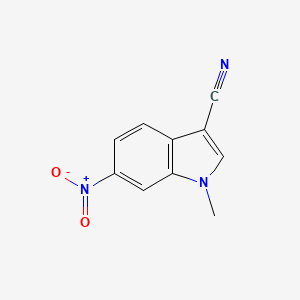
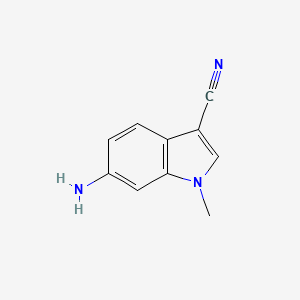
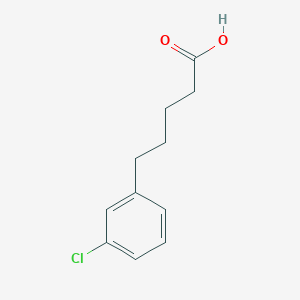
![6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3275464.png)
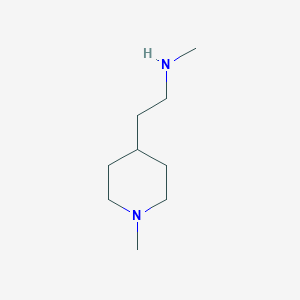
![2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine](/img/structure/B3275466.png)

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine](/img/structure/B3275479.png)
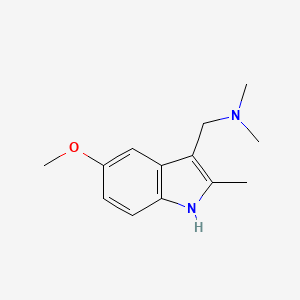

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide](/img/structure/B3275520.png)
